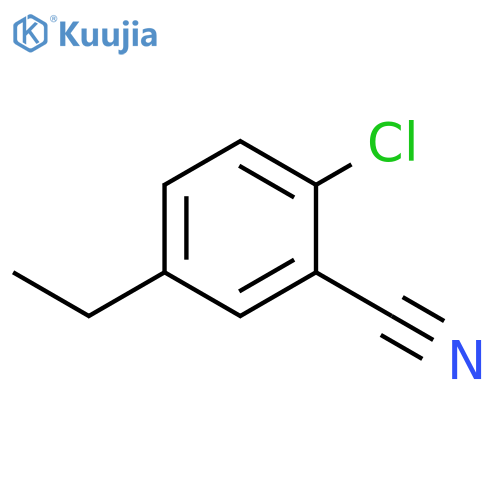

Cas no 67648-09-3 (Benzonitrile, 2-chloro-5-ethyl-)

Benzonitrile, 2-chloro-5-ethyl- 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 2-chloro-5-ethyl-

- 2-chloro-5-ethylbenzonitrile

- AKOS006334809

- 67648-09-3

- SCHEMBL12188756

- DTXSID901303755

-

- MDL: MFCD16817650

- インチ: InChI=1S/C9H8ClN/c1-2-7-3-4-9(10)8(5-7)6-11/h3-5H,2H2,1H3

- InChIKey: YCJWXXDZNGTZHB-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC(=C(C=C1)Cl)C#N

計算された属性

- せいみつぶんしりょう: 165.0345270g/mol

- どういたいしつりょう: 165.0345270g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 23.8Ų

Benzonitrile, 2-chloro-5-ethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A322811-1g |

2-Chloro-5-ethylbenzonitrile |

67648-09-3 | 97% | 1g |

$423.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660600-5g |

2-Chloro-5-ethylbenzonitrile |

67648-09-3 | 98% | 5g |

¥18443.00 | 2024-05-04 | |

| Crysdot LLC | CD12043859-5g |

2-Chloro-5-ethylbenzonitrile |

67648-09-3 | 97% | 5g |

$1259 | 2024-07-24 |

Benzonitrile, 2-chloro-5-ethyl- 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

Benzonitrile, 2-chloro-5-ethyl-に関する追加情報

Benzonitrile, 2-chloro-5-ethyl- and Its Significance in Modern Chemical Research

Benzonitrile, 2-chloro-5-ethyl- (CAS No. 67648-09-3) is a versatile organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its chloro and ethyl substituents on a benzene ring fused with a nitrile group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The structural features of Benzonitrile, 2-chloro-5-ethyl- contribute to its reactivity and utility in multiple synthetic pathways, particularly in the development of novel pharmaceutical agents.

The nitrile group in Benzonitrile, 2-chloro-5-ethyl- is a key functional moiety that participates in various chemical transformations, including nucleophilic addition and cyclization reactions. These reactions are pivotal in the construction of complex molecular architectures, which are often required for the design of drugs with specific biological activities. The chloro substituent further enhances the compound's reactivity by enabling electrophilic aromatic substitution reactions, thereby providing access to a wide range of derivatives.

In recent years, Benzonitrile, 2-chloro-5-ethyl- has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural framework to develop new compounds with therapeutic properties. For instance, derivatives of this compound have been explored as inhibitors of enzymes involved in inflammatory pathways, showcasing their promise in treating chronic inflammatory diseases. The ability to modify the chloro and ethyl groups allows for fine-tuning of the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for drug discovery.

The synthesis of Benzonitrile, 2-chloro-5-ethyl- typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve high yields and purity levels. These synthetic approaches not only highlight the compound's synthetic utility but also demonstrate the advancements in modern organic chemistry techniques.

Recent studies have also highlighted the role of Benzonitrile, 2-chloro-5-ethyl- in materials science. Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The incorporation of this compound into these materials can enhance their performance by improving charge transport and light emission characteristics. This interdisciplinary application underscores the broad impact of Benzonitrile, 2-chloro-5-ethyl beyond traditional pharmaceuticals.

The chemical properties of Benzonitrile, 2-chloro-5-ethyl also make it a valuable tool in analytical chemistry. Its distinct spectral signatures allow for easy detection and quantification using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analytical methods are crucial for characterizing complex mixtures and ensuring the purity of synthesized compounds.

In conclusion, Benzonitrile, 2-chloro-5-ethyl (CAS No. 67648-09-3) is a multifaceted compound with significant implications in both pharmaceutical and materials science research. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate in drug development. Furthermore, its applications in advanced materials highlight its versatility beyond traditional chemical synthesis. As research continues to uncover new uses for this compound, its importance in modern science is likely to grow even further.

67648-09-3 (Benzonitrile, 2-chloro-5-ethyl-) 関連製品

- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)

- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)

- 1506260-38-3(1-(2-Oxo-2-thiomorpholinoethyl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)

- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)

- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)

- 1337676-53-5(3-[(5-Nitrofuran-2-yl)methyl]piperidine)

- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)

- 1261678-21-0(2-(4-(Difluoromethoxy)-2-methylbenzoyl)pyridine)